

# Role of 1-(2,4-Dimethoxyphenyl)propan-2-one as a chemical intermediate

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## Compound of Interest

**Compound Name:** 1-(2,4-Dimethoxyphenyl)propan-2-one

**Cat. No.:** B1583465

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An In-Depth Technical Guide to the Role of **1-(2,4-Dimethoxyphenyl)propan-2-one** as a Chemical Intermediate

## Introduction

**1-(2,4-Dimethoxyphenyl)propan-2-one**, also known as 2,4-dimethoxyphenylacetone, is a ketone and an aromatic ether that serves as a pivotal intermediate in organic synthesis.<sup>[1]</sup> Its structure, featuring a reactive ketone functional group and an electron-rich dimethoxy-substituted phenyl ring, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a technical overview of its synthesis, core chemical properties, and its significant role as a precursor, particularly in the synthesis of substituted phenethylamines, which are foundational structures in medicinal chemistry and drug development.<sup>[2][3]</sup>

## Physicochemical and Spectral Data

A clear understanding of the physical and chemical properties of **1-(2,4-Dimethoxyphenyl)propan-2-one** is essential for its effective use in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods.

Property	Value	Source(s)
IUPAC Name	1-(2,4-dimethoxyphenyl)propan-2-one	[4]
CAS Number	831-29-8	[4]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	[4]
Molecular Weight	194.23 g/mol	[4]
Appearance	Liquid	[5]
Boiling Point	170-175 °C (at 20 mmHg / 27 hPa)	[5]
Density	1.07 g/cm <sup>3</sup>	
Flash Point	> 113 °C	[5]

## Synthesis of 1-(2,4-Dimethoxyphenyl)propan-2-one

The most prevalent and logical synthetic route to **1-(2,4-Dimethoxyphenyl)propan-2-one** is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

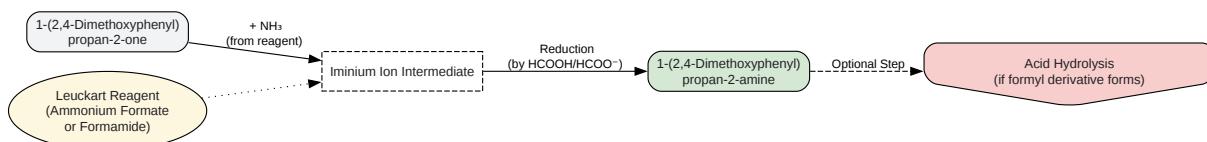
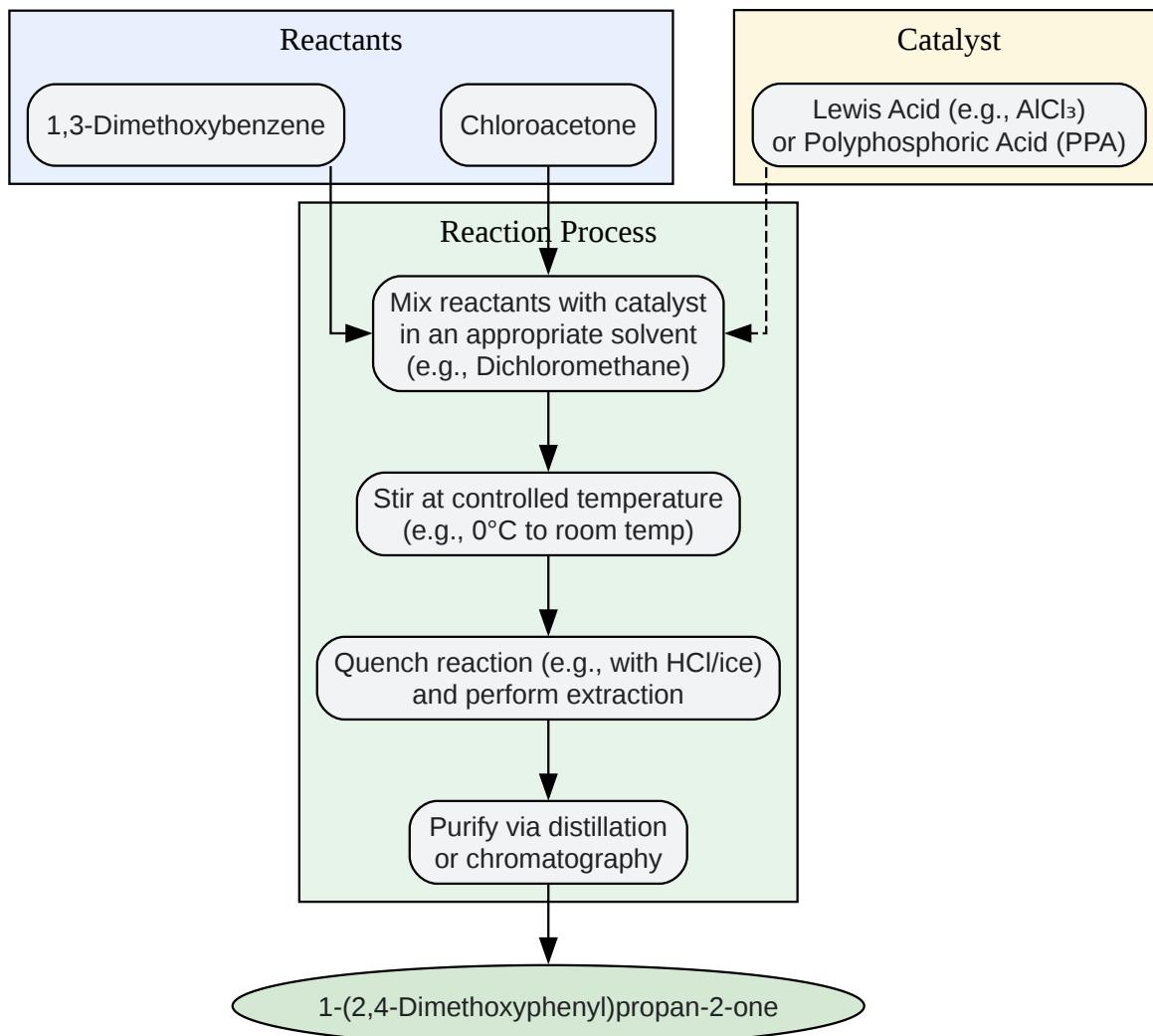
## Causality of Experimental Design

The choice of 1,3-dimethoxybenzene as the starting material is strategic. The two methoxy groups are strong activating groups and are ortho, para-directing.[7] This electronic property significantly enhances the nucleophilicity of the aromatic ring, facilitating the acylation reaction. The substitution occurs predominantly at the 4-position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically activated, leading to the desired product with high regioselectivity.

The acylating agent can vary, but a common approach involves chloroacetone. A Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>), or a Brønsted acid, like polyphosphoric acid (PPA),

is required to generate the acylium ion or a highly polarized complex that acts as the electrophile.[6][8]

## Experimental Workflow: Synthesis via Friedel-Crafts Acylation



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